molecular formula C2H3ClMg B1581566 Vinylmagnesium chloride CAS No. 3536-96-7

Vinylmagnesium chloride

Cat. No.: B1581566
CAS No.: 3536-96-7
M. Wt: 86.8 g/mol
InChI Key: IJMWREDHKRHWQI-UHFFFAOYSA-M
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Description

. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Vinylmagnesium chloride is synthesized through the reaction of vinyl chloride with magnesium in the presence of a catalyst. This reaction is typically carried out in an anhydrous environment to prevent the formation of unwanted by-products. The general reaction is as follows:

CH2=CHCl+MgCH2=CHMgCl\text{CH}_2=\text{CHCl} + \text{Mg} \rightarrow \text{CH}_2=\text{CHMgCl} CH2​=CHCl+Mg→CH2​=CHMgCl

In industrial settings, the preparation of chlorovinylmagnesium involves the use of specialized equipment to maintain anhydrous conditions and to handle the reactive intermediates safely. The reaction is usually conducted in a solvent such as THF to stabilize the Grignard reagent and to facilitate the reaction.

Chemical Reactions Analysis

Vinylmagnesium chloride undergoes a variety of chemical reactions, including:

    Addition Reactions: It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.

    Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.

    Substitution Reactions: It can react with electrophiles to substitute the chlorine atom with other groups.

Common reagents used in these reactions include aldehydes, ketones, and halides. The major products formed from these reactions are alcohols, alkenes, and substituted alkenes .

Scientific Research Applications

Vinylmagnesium chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of chlorovinylmagnesium involves the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets of chlorovinylmagnesium include carbonyl compounds, halides, and other electrophiles .

Comparison with Similar Compounds

Vinylmagnesium chloride is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride. its unique feature is the presence of a vinyl group, which allows it to participate in a wider range of reactions compared to other Grignard reagents . Similar compounds include:

This compound’s unique reactivity and versatility make it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

magnesium;ethene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWREDHKRHWQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883919
Record name Magnesium, chloroethenyl-
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Molecular Weight

86.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

15% solution in tetrahydrofuran: Brown liquid; [Acros Organics MSDS]
Record name Vinylmagnesium chloride
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CAS No.

3536-96-7
Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Chlorovinylmagnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylmagnesium chloride
Customer
Q & A

Q1: What role does chlorovinylmagnesium play in the synthesis of trans-4-(trans-4'-n-propylcyclohexyl)-cyclohexyl-ethylene?

A1: Chlorovinylmagnesium acts as a Grignard reagent in this synthesis []. Grignard reagents are organomagnesium halides known for their versatility in forming carbon-carbon bonds. In this specific case, chlorovinylmagnesium reacts with trans-4-(trans-4'-propylcyclohexyl)-1-chloride cyclohexane via a Grignard coupling reaction to yield the desired product, trans-4-(trans-4'-n-propylcyclohexyl)-cyclohexyl-ethylene []. The reaction is typically catalyzed by iron trichloride, which facilitates the coupling process [].

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